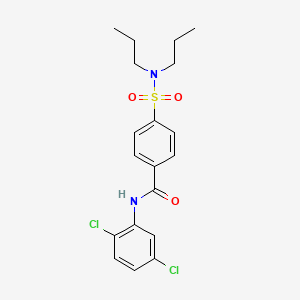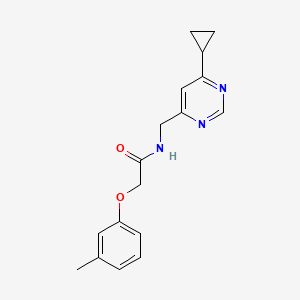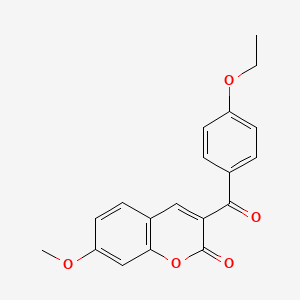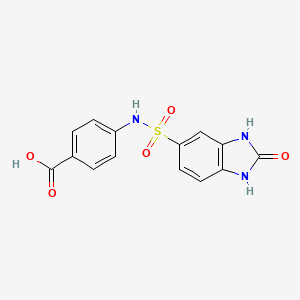
1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various functional groups including a 4-chlorophenyl group, a 4-ethylphenyl group, a hydroxy group, and a tosyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrrole ring. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the nitrogen atom in the pyrrole ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the hydroxy group might be involved in reactions such as esterification or ether formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of a hydroxy group could increase its polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación
Molecular Structure and Reactivity
A study by Ramazani et al. (2019) on the structural analysis of polymorphs related to the given compound demonstrates the importance of molecular geometry in determining the reactivity and interactions of complex organic molecules. The research highlighted how different polymorphs of a similarly structured compound exhibit distinct molecular dimers, influencing their chemical behavior and applications in material science and pharmaceuticals (Ramazani et al., 2019).
Synthesis and Functionalization
The work by Armisheva et al. (2011) explores the chemical reactivity of a structurally related compound, showcasing the synthesis of new derivatives through reactions with arylamines. This research underscores the potential for creating diverse compounds with tailored properties for specific applications, from materials science to medicinal chemistry (Armisheva et al., 2011).
Electrochemical and Optical Properties
Tutuncu et al. (2019) synthesized a novel conjugated copolymer based on a derivative of the compound , highlighting its multielectrochromic behavior and potential applications in electrochromic devices. The study presents insights into the development of advanced materials for electronics and photonics, emphasizing the importance of understanding the electrochemical and optical characteristics of such compounds (Tutuncu et al., 2019).
Corrosion Inhibition
Louroubi et al. (2019) investigated a pyrrole derivative's application as a corrosion inhibitor, demonstrating its effectiveness in protecting steel surfaces. The study provides valuable insights into the compound's potential industrial applications in preventing material degradation, highlighting the importance of chemical modifications for enhancing performance (Louroubi et al., 2019).
Anion Binding Properties
Anzenbacher et al. (1999) explored the anion binding properties of a calix[4]pyrrole derivative, offering a glimpse into the potential use of such compounds in sensing applications. The study emphasizes the role of structural features in determining binding affinities, which could be leveraged in developing sensors and devices for environmental monitoring and diagnostics (Anzenbacher et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-17-6-8-18(9-7-17)22-24(32(30,31)21-14-4-16(2)5-15-21)23(28)25(29)27(22)20-12-10-19(26)11-13-20/h4-15,22,28H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMUJCVLICMATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2447928.png)


![methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2447933.png)
![(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2447935.png)

![1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2447940.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/no-structure.png)


![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2447949.png)
